4-(2-Fluoroethyl)piperazin-1-amine

Vue d'ensemble

Description

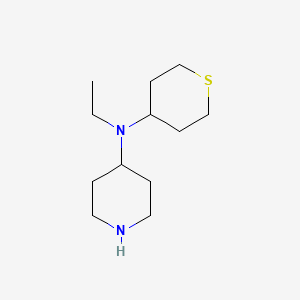

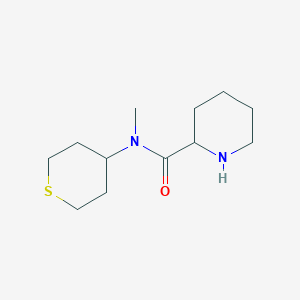

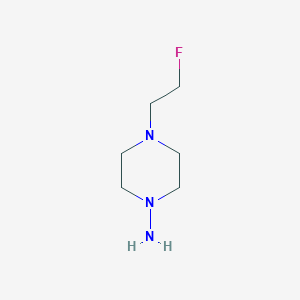

4-(2-Fluoroethyl)piperazin-1-amine is a chemical compound with the molecular formula C6H14FN3 . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 4-(2-Fluoroethyl)piperazin-1-amine consists of a six-membered ring with two nitrogen atoms, a fluoroethyl group attached to one of the nitrogen atoms .Applications De Recherche Scientifique

Dopamine D2 Receptor Ligands

Piperazine derivatives, including 4-(2-Fluoroethyl)piperazin-1-amine, have been explored for their therapeutic potential in treating neuropsychiatric disorders through modulation of dopamine D2 receptors. These compounds show promise in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety. The structure-activity relationship studies highlight the importance of specific moieties for high affinity towards D2 receptors, underscoring the compound's relevance in drug development (Jůza et al., 2022).

Broad Therapeutic Applications

Piperazine derivatives are noted for their wide range of therapeutic uses, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and imaging agents. The versatility of the piperazine scaffold is evident in its ability to furnish molecules with diverse pharmacological profiles, indicating the potential for 4-(2-Fluoroethyl)piperazin-1-amine to serve as a building block in the design of drugs targeting a multitude of diseases (Rathi et al., 2016).

Anti-mycobacterial Activity

The review of piperazine and its analogues, including 4-(2-Fluoroethyl)piperazin-1-amine, highlights their significant anti-mycobacterial properties. These compounds have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains, suggesting their utility in developing new anti-tuberculosis agents (Girase et al., 2020).

Pharmaceutical Synthesis and Applications

Piperazine and morpholine derivatives, including 4-(2-Fluoroethyl)piperazin-1-amine, exhibit a broad spectrum of pharmaceutical applications. Recent advancements in synthesis methods for these derivatives have led to the identification of potent pharmacophoric activities, further supporting the compound's utility in drug discovery and development (Mohammed et al., 2015).

Water Treatment and Desalination

Piperazine-based compounds, including 4-(2-Fluoroethyl)piperazin-1-amine, have found applications in water treatment and desalination technologies. They are used in the fabrication of nanofiltration membranes, demonstrating their utility beyond pharmaceuticals, in environmental engineering for water purification (Gohil & Ray, 2017).

Orientations Futures

A study has developed a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, using a compound structurally similar to 4-(2-Fluoroethyl)piperazin-1-amine . This suggests potential future directions in the development of novel inhibitors and imaging agents.

Propriétés

IUPAC Name |

4-(2-fluoroethyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FN3/c7-1-2-9-3-5-10(8)6-4-9/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQYWUHXUXQFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoroethyl)piperazin-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477618.png)